An In-depth Technical Guide to Benzothiazole-2-carboxylic Acid: Chemical Properties and Structure
An In-depth Technical Guide to Benzothiazole-2-carboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of benzothiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features make it a valuable intermediate in the synthesis of various biologically active molecules.[1]
Core Chemical and Physical Properties
Benzothiazole-2-carboxylic acid is a white to light yellow crystalline powder.[1] It is characterized by a high melting point and limited solubility in water, though it is soluble in many organic solvents.[1] The acidic nature of this compound is attributed to its carboxylic acid group.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [2] |
| Molecular Weight | 179.20 g/mol | [2] |
| IUPAC Name | 1,3-benzothiazole-2-carboxylic acid | [2] |
| CAS Number | 3622-04-6 | [2] |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)O | [2] |
| InChIKey | UUVDQMYRPUHXPB-UHFFFAOYSA-N | [2] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 106 °C (decomposes)[3][4], 196 - 200 °C[1], ~220-225 °C[1] | Multiple sources report varying melting points, suggesting possible differences in crystalline form or purity. |
| Boiling Point | 378.5 °C[3], 393.4 °C at 760 mmHg[1] | |
| pKa | 2.63[1], 2.92[3] | |
| Solubility | Slightly soluble in water | [1] |
| Density | 1.481 - 1.6 g/cm³ | [1] |
Chemical Structure
The structure of benzothiazole-2-carboxylic acid consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group attached at the 2-position of the thiazole ring. This planar, aromatic system is the basis for its chemical reactivity and biological activity.
Experimental Protocols
Synthesis of Benzothiazole-2-carboxylic Acid
Several synthetic routes to benzothiazole-2-carboxylic acid have been reported. A common method involves the oxidation of 2-methylbenzothiazole.
Protocol: Oxidation of 2-Methylbenzothiazole [5]
This protocol is adapted from a patented method and may require optimization.
Materials:
-
2-methylbenzothiazole
-
Sodium hydroxide
-
Ethanol
-
Water
-
Mononuclear metalloporphyrin catalyst (e.g., tetrakis-(p-chlorophenyl)iron porphyrin)
-
Oxygen or 30% Hydrogen peroxide
-
Hydrochloric acid
Procedure:
-
In a high-pressure reactor, combine 2-methylbenzothiazole, sodium hydroxide, and a solvent mixture of ethanol and water.
-
Add a catalytic amount (10-200 ppm) of the mononuclear metalloporphyrin catalyst.
-
Pressurize the reactor with oxygen (0.5-2.0 MPa) or add 30% hydrogen peroxide as the oxidant.
-
Heat the reaction mixture to 40-140°C and maintain for 2-12 hours.
-
After the reaction is complete, cool the mixture and dilute with water.
-
Acidify the solution with hydrochloric acid to precipitate the benzothiazole-2-carboxylic acid.
-
Collect the product by filtration and purify by recrystallization.
-
The conversion and yield can be determined by High-Performance Liquid Chromatography (HPLC).[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Analysis
A reverse-phase HPLC method can be developed for the analysis of benzothiazole-2-carboxylic acid, adapted from methods for similar compounds.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) at a controlled pH. The exact ratio should be optimized for best separation.
Procedure:
-
Prepare a standard stock solution of benzothiazole-2-carboxylic acid of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has maximum absorbance (this should be determined by a UV scan).
-
Inject the standards and the sample solution into the HPLC system.
-
Quantify the amount of benzothiazole-2-carboxylic acid in the sample by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for structural confirmation.
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Analysis:
-
Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants should be compared with literature values or predicted data to confirm the structure.
Logical Workflow: From Synthesis to Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of benzothiazole-2-carboxylic acid.
Caption: Workflow for the synthesis and characterization of benzothiazole-2-carboxylic acid.
Biological Activities and Potential Applications
Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[7][8] This makes benzothiazole-2-carboxylic acid a key starting material for the development of new therapeutic agents.[1] The benzothiazole core is also a structural component of luciferin, the light-emitting compound found in fireflies, highlighting its significance in biological systems.[9] Further research into the specific biological targets and mechanisms of action of benzothiazole-2-carboxylic acid and its derivatives is an active area of investigation.
References
- 1. Benzothiazole-2-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. BENZOTHIAZOLE-2-CARBOXYLIC ACID | 3622-04-6 [amp.chemicalbook.com]
- 5. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
